molecular formula C11H10Cl2O3 B6324965 Ethyl 1-benzoyl-1,1-dichloro-acetate CAS No. 42071-71-6

Ethyl 1-benzoyl-1,1-dichloro-acetate

Cat. No. B6324965
CAS RN: 42071-71-6
M. Wt: 261.10 g/mol
InChI Key: DWZUPKOJLYYSBT-UHFFFAOYSA-N
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Description

Ethyl 1-benzoyl-1,1-dichloro-acetate (EBDC) is an organochlorine compound that is used in a variety of industrial and research applications. EBDC is used as a fungicide, a herbicide, and a biocide, and it is also used in the synthesis of other compounds. EBDC is a colorless to light yellow liquid at room temperature, and it is slightly soluble in water. EBDC has a wide range of applications in research and industry, and it is important to understand the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for EBDC.

Scientific Research Applications

Ethyl 1-benzoyl-1,1-dichloro-acetate has a wide range of applications in scientific research. It has been used in the synthesis of compounds such as benzoyl-1,1-dichloro-2-ethoxyethanol and 1,1-dichloro-2-ethoxyethanol. This compound has also been used in the synthesis of polymers and pharmaceuticals. This compound has been used in the synthesis of polymeric materials such as poly(ethylene terephthalate) and poly(vinyl chloride). This compound has also been used in the synthesis of pharmaceuticals such as chloramphenicol, clindamycin, and erythromycin.

Mechanism of Action

Ethyl 1-benzoyl-1,1-dichloro-acetate is an organochlorine compound that acts as an inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is important for the transmission of nerve impulses. When this compound binds to acetylcholinesterase, it inhibits the enzyme and prevents it from breaking down acetylcholine, leading to an increase in acetylcholine levels in the body.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, leading to an increase in acetylcholine levels in the body. This can lead to increased muscle contractions and increased heart rate. This compound has also been shown to inhibit the enzyme lipoxygenase, leading to decreased levels of leukotrienes and prostaglandins in the body. This can lead to decreased inflammation and decreased pain.

Advantages and Limitations for Lab Experiments

The main advantage of using Ethyl 1-benzoyl-1,1-dichloro-acetate in lab experiments is its low cost and availability. This compound is widely available and inexpensive, making it an attractive option for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. This compound is a hazardous material and should be handled with care. It can be toxic if inhaled or ingested, and it should be handled in a well-ventilated area.

Future Directions

The future of Ethyl 1-benzoyl-1,1-dichloro-acetate is promising, as it has a wide range of applications in research and industry. This compound can be used in the synthesis of polymers and pharmaceuticals, and it can also be used in the synthesis of other compounds. Additionally, this compound can be used in the development of new herbicides, fungicides, and biocides. This compound can also be used in the development of new drugs and treatments for diseases. Finally, this compound can be used to study the effects of acetylcholinesterase inhibition on the body, and it can be used to study the effects of lipoxygenase inhibition on the body.

Synthesis Methods

Ethyl 1-benzoyl-1,1-dichloro-acetate is synthesized through a reaction between 1-chloro-1-benzoylacetone and ethyl dichloroacetate in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as ethyl acetate or toluene. The reaction is typically carried out at a temperature of 80-90 °C and a pressure of 1-2 bar. The reaction is typically complete within 2-3 hours.

properties

IUPAC Name

ethyl 2,2-dichloro-3-oxo-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O3/c1-2-16-10(15)11(12,13)9(14)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZUPKOJLYYSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC=CC=C1)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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